
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid is a type of heterocyclic compound that contains a 1,2,4-triazole ring . It has a molecular formula of C8H6N4O2 and a molecular weight of 190.159 .
Synthesis Analysis
There are various methods for synthesizing 1,2,4-triazole derivatives. For instance, one study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . Another study synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .
Molecular Structure Analysis
The molecular structure of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid include a density of 1.5±0.1 g/cm3, boiling point of 498.1±55.0 °C at 760 mmHg, and a flash point of 255.1±31.5 °C .
Scientific Research Applications
Anticancer Activity
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making these derivatives significant in cancer research.
Selectivity and Safety
The safety profile of these compounds is also a critical aspect of their application. Studies have indicated that most synthesized derivatives of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid have proper selectivity, targeting cancerous cells while sparing normal cells . This selectivity is crucial for reducing side effects and improving patient outcomes in chemotherapy.
Molecular Docking Studies
Molecular docking studies are performed to understand the interaction and binding modes of these derivatives within the binding pocket of target enzymes or receptors. This helps in elucidating the mechanism of action and can guide the design of more effective anticancer drugs .
Structural Optimization for Drug Development
The structural features of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid make it a valuable scaffold for the development of new drugs. Researchers use this compound as a platform for structural optimization, aiming to design more selective and potent molecules for various therapeutic applications .
Pharmacophore Features
The triazole ring present in these compounds is known for its pharmacophore features, which are essential for the drug’s biological activity. It allows for the formation of hydrogen bonds and improves the drug-like properties of the molecules .
Synthesis of Novel Derivatives
The compound serves as a starting point for the synthesis of a wide range of novel derivatives. These derivatives are then screened for various biological activities, not limited to anticancer properties but also including antibacterial, antiviral, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been reported to exhibit potent inhibitory activities against various cancer cell lines
Mode of Action
Compounds containing a 1,2,4-triazole moiety have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid might interact with its targets in a similar manner, leading to cell death.
Biochemical Pathways
Given the potential anticancer activity of 1,2,4-triazole derivatives , it’s possible that this compound could affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The compound’s molecular weight (190159) and LogP (-075) suggest that it may have favorable pharmacokinetic properties . The compound’s boiling point (498.1±55.0 °C at 760 mmHg) and flash point (255.1±31.5 °C) also suggest stability under normal physiological conditions .
Result of Action
Based on the reported effects of similar 1,2,4-triazole derivatives, it’s plausible that this compound could induce apoptosis in cancer cells .
Future Directions
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSHLTXQLXVJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

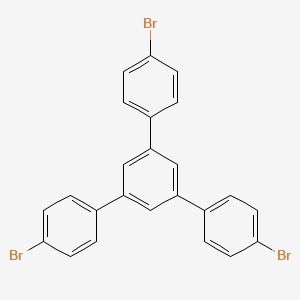

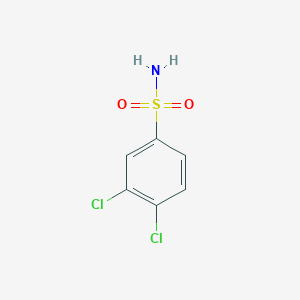
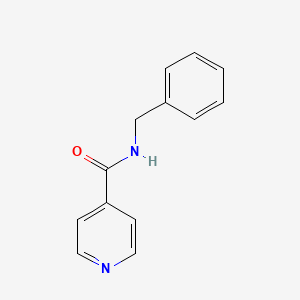
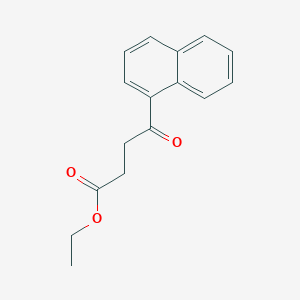
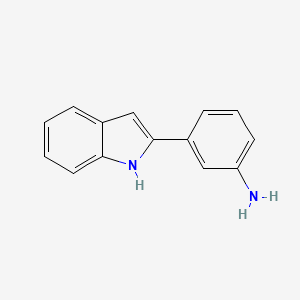
![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)


![2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)
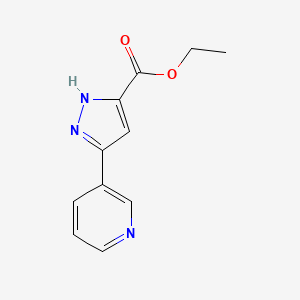
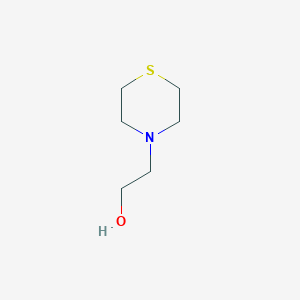
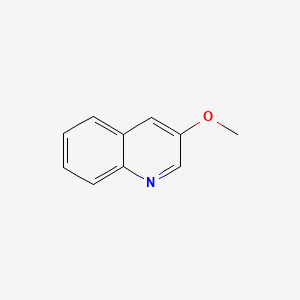
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)